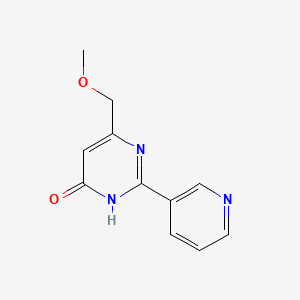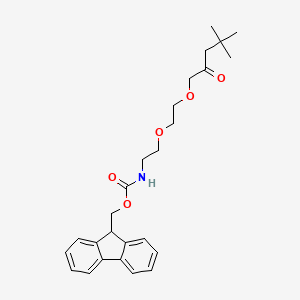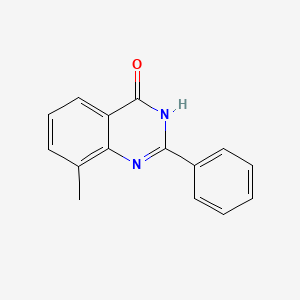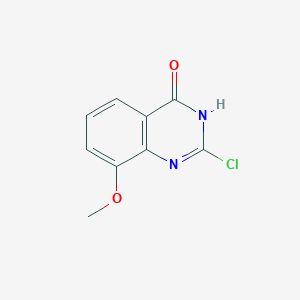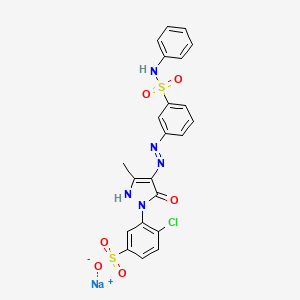
ACID YELLOW 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACID YELLOW 29, also known as this compound, is a synthetic dye belonging to the class of azo dyes. It is widely used in various industries for its vibrant yellow color. The compound is known for its excellent solubility in water and its ability to produce bright, intense colors on different substrates .
Vorbereitungsmethoden
The synthesis of ACID YELLOW 29 involves several chemical reactions. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo compound . Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Analyse Chemischer Reaktionen
ACID YELLOW 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ACID YELLOW 29 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: The dye is used in staining techniques to visualize cellular components under a microscope.
Medicine: It is employed in diagnostic assays and as a marker in various medical tests.
Industry: The dye is extensively used in textile dyeing, paper coloring, and ink formulations
Wirkmechanismus
The mechanism of action of ACID YELLOW 29 involves its interaction with specific molecular targets. The dye binds to certain substrates, leading to a change in color that can be detected visually or through spectroscopic methods. The pathways involved in its action include the formation of complexes with metal ions and interactions with organic molecules .
Vergleich Mit ähnlichen Verbindungen
ACID YELLOW 29 is often compared with other azo dyes such as Tartrazine (C.I. 19140) and Acid Yellow 23. While all these dyes share similar structural features, C.I. This compound is unique due to its specific molecular structure, which imparts distinct color properties and solubility characteristics . Similar compounds include:
Tartrazine (C.I. 19140): Used primarily as a food coloring agent.
Acid Yellow 23: Commonly used in textile and paper industries.
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
6359-91-7 |
|---|---|
Molekularformel |
C22H17ClN5NaO6S2 |
Molekulargewicht |
570 g/mol |
IUPAC-Name |
sodium;4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C22H18ClN5O6S2.Na/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15;/h2-13,26-27H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI-Schlüssel |
QSMNSXVGDBEELY-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
| 6359-91-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


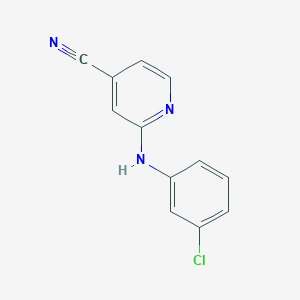
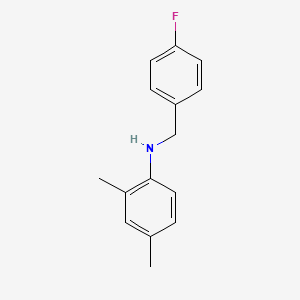
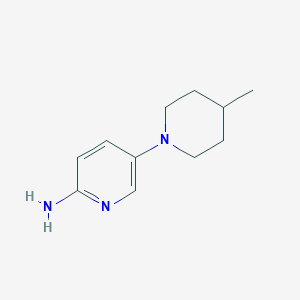
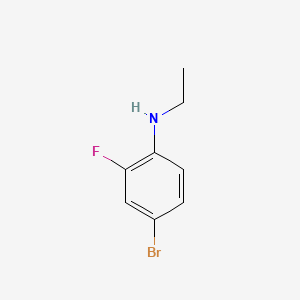
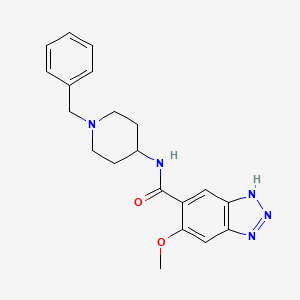



![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)
